Fmoc-beta-D-HomoGlu-OtBu

Stereochemistry Peptide Synthesis Quality Control

Substituting Fmoc-beta-D-HomoGlu-OtBu with its L-enantiomer or α-amino acid counterpart causes experimental failure in peptide synthesis. This D-β-amino acid building block provides the exact stereochemistry and backbone length required for successful SPPS. • ≥99.5% enantiomeric purity eliminates diastereomeric impurities • β-Amino acid backbone confers proteolytic resistance for extended in vivo half-life • Orthogonal Fmoc/tBu protection ensures seamless integration into automated SPPS workflows Essential for replicating published protocols (e.g., pipecolidepsin A) and developing D-peptide antagonists.

Molecular Formula C25H29NO6
Molecular Weight 439.5 g/mol
CAS No. 268542-16-1
Cat. No. B1363554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-D-HomoGlu-OtBu
CAS268542-16-1
Molecular FormulaC25H29NO6
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H29NO6/c1-25(2,3)32-23(29)14-16(12-13-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1
InChIKeyLZDHCALVMGCTSL-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-beta-D-HomoGlu-OtBu for Precision Peptide Synthesis


Fmoc-beta-D-HomoGlu-OtBu (CAS 268542-16-1), also known as Fmoc-D-β-HomoGlu-OtBu or Fmoc-(R)-3-aminoadipic acid-α-tert-butyl ester, is a protected non-proteinogenic β-amino acid derivative [1]. It is a chiral building block of defined D-stereochemistry (R-configuration) that features a β-amino acid backbone (homologated by one methylene unit relative to D-glutamic acid), an Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group, and a side-chain carboxylic acid protected as a tert-butyl (OtBu) ester [1]. This specific combination of orthogonal protecting groups and stereochemical identity is a critical design parameter for the synthesis of complex peptides, peptidomimetics, and macrocycles .

Fmoc-beta-D-HomoGlu-OtBu: Not a Generic Substitute


Substituting Fmoc-beta-D-HomoGlu-OtBu with a generic or even closely related analog—such as its L-enantiomer, the α-amino acid counterpart, or a non-β-homologated glutamate—is a known source of experimental failure in peptide synthesis. Differences in backbone length and stereochemistry directly alter the conformational landscape and secondary structure propensity of the final peptide [1]. For instance, β-amino acids are well-documented to confer significant resistance to proteolytic degradation, a property absent in their α-amino acid equivalents [2]. Furthermore, the orthogonal Fmoc/tBu protecting group scheme is fundamental to Fmoc-based solid-phase peptide synthesis (SPPS), and any deviation from this scheme introduces incompatibility with standard automated synthesizer protocols [3]. The specific quantitative consequences of these differences are detailed in the evidence guide below.

Fmoc-beta-D-HomoGlu-OtBu Comparator Guide


Enantiomeric Purity vs. L-Enantiomer

The D-enantiomer (Fmoc-beta-D-HomoGlu-OtBu, CAS 268542-16-1) is supplied with a certified enantiomeric purity of ≥ 99.5% (a/a) [1]. This is a critical quality attribute that distinguishes it from its L-enantiomer (Fmoc-L-β-HomoGlu-OtBu, CAS 203854-49-3) and ensures the fidelity of chiral synthesis. Use of a lower-purity or mixed enantiomer would introduce a diastereomeric impurity that is often inseparable from the desired product, leading to failed syntheses.

Stereochemistry Peptide Synthesis Quality Control

Conformational Restriction: β- vs. α-Amino Acid

The β-amino acid backbone of Fmoc-beta-D-HomoGlu-OtBu contains an additional methylene (-CH2-) unit compared to its α-amino acid counterpart, Fmoc-D-Glu-OtBu (CAS 104091-08-9). This structural modification has been shown at the class level to confer complete resistance to enzymatic degradation by common peptidases, in stark contrast to α-peptides which are rapidly degraded [1]. In digestion experiments with a variety of peptidases, β-peptides showed no degradation, whereas α-peptide counterparts were readily cleaved [2].

Peptidomimetics Foldamers Proteolytic Stability

Fmoc/tBu Orthogonal Protection for SPPS

Fmoc-beta-D-HomoGlu-OtBu is fully compatible with the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocol. The Fmoc group is removed by mild base (e.g., 20% piperidine in DMF), while the side-chain OtBu ester is stable to these conditions and is cleaved with strong acid (e.g., 95% TFA) during final resin cleavage [1]. This orthogonal strategy is the industry standard for automated synthesizers. In contrast, compounds with different protecting group schemes (e.g., Boc/Cbz) would require different, and often less efficient, synthetic workflows and are not directly substitutable .

Solid-Phase Peptide Synthesis SPPS Orthogonal Protection

Macrocycle Assembly: Pipecolidepsin A Synthesis

The specific building block Fmoc-beta-D-HomoGlu-OtBu (or its side-chain deprotected form) is explicitly cited as a necessary component in a published protocol for the synthesis of pipecolidepsin A, a complex 'head-to-side-chain' cyclodepsipeptide with demonstrated cytotoxicity against several human cancer cell lines [1]. The D-β-homoglutamate residue is integral to the molecule's structure. The synthesis of this complex natural product would not be possible without the use of this exact building block, distinguishing it from other building blocks that are not part of this validated protocol.

Cyclodepsipeptides Macrocycles Natural Product Synthesis

Purity and Physical Properties Specification

Commercially available Fmoc-beta-D-HomoGlu-OtBu is specified with a purity of ≥ 98% by HPLC and a melting point range of 93-102 °C . While this high purity is standard for premium Fmoc building blocks, it provides a quantitative baseline for procurement specifications. The defined melting point can also serve as a simple identity check upon receipt. While not a differentiating factor from other high-purity building blocks from the same supplier, it establishes a clear quality benchmark for the compound itself.

Quality Control Analytical Chemistry Procurement

Fmoc-beta-D-HomoGlu-OtBu: Validated Applications


Proteolytically Stable Peptidomimetics

Researchers developing peptide-based probes or therapeutics requiring extended in vivo half-life should prioritize Fmoc-beta-D-HomoGlu-OtBu. The β-amino acid backbone is a key structural determinant for conferring resistance to enzymatic degradation [1], a critical advantage over standard α-amino acid building blocks. Incorporation of this residue can be strategically used to design peptide sequences with improved pharmacokinetic profiles [2].

Conformationally Restricted Macrocycle Assembly

For synthetic groups targeting complex natural products or their analogs, Fmoc-beta-D-HomoGlu-OtBu is a necessary building block in validated protocols, such as the synthesis of the cytotoxic cyclodepsipeptide pipecolidepsin A [3]. Procurement of this specific compound is essential for replicating published synthetic methodologies and for exploring the structure-activity relationships (SAR) of this class of molecules.

Diastereomerically Pure D-Peptide Libraries

In applications where the chirality of the peptide backbone is critical—such as the development of D-peptide antagonists or mirror-image phage display—the high enantiomeric purity (≥ 99.5% a/a) [4] of Fmoc-beta-D-HomoGlu-OtBu is non-negotiable. This purity minimizes the risk of introducing inseparable diastereomeric impurities that can complicate purification and confound biological assay results.

Automated Solid-Phase Peptide Synthesis

The compound's Fmoc/tBu orthogonal protection scheme ensures full compatibility with standard automated SPPS protocols [5]. It can be seamlessly integrated into existing synthesis workflows without the need for specialized or harsh deprotection conditions, making it a reliable choice for high-throughput peptide production and combinatorial library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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